4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both benzodiazole and chlorophenyl groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzodiazole and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with different properties .
Scientific Research Applications
4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Its unique properties may lead to the development of new therapeutic agents for various diseases.
Industry: The compound can be used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Benzodiazole Derivatives: Compounds with a benzodiazole core are often used in medicinal chemistry for their pharmacological properties.
Pyrrolidin-2-one Derivatives: These compounds are commonly used in organic synthesis and drug development due to their versatile reactivity.
Uniqueness
What sets 4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE apart is the combination of its structural motifs, which may confer unique chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H24ClN3O |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O/c1-17-10-18(2)12-22(11-17)29-16-20(14-25(29)31)26-28-23-8-3-4-9-24(23)30(26)15-19-6-5-7-21(27)13-19/h3-13,20H,14-16H2,1-2H3 |
InChI Key |
LUCCIALKDZIMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.